molecular formula C9H13N3O B2485057 (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol CAS No. 1249143-54-1

(1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol

Cat. No.: B2485057
CAS No.: 1249143-54-1
M. Wt: 179.223
InChI Key: RLZSMOJZUOCQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol: is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol This compound features a pyrazine ring attached to a pyrrolidine ring, which is further connected to a methanol group

Scientific Research Applications

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol typically involves the reaction of pyrazine derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the use of pyrazine-2-carboxaldehyde and pyrrolidine in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where functional groups on the pyrazine or pyrrolidine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce various alcohols or amines.

Comparison with Similar Compounds

  • (1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol
  • (1-(Pyrazin-2-yl)pyrrolidin-3-yl)methanol
  • (1-(Pyrazin-2-yl)azetidin-3-yl)methanol

Uniqueness: (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological propertiesIts combination of a pyrazine ring with a pyrrolidine ring and a methanol group provides a versatile scaffold for further chemical modifications and functionalization .

Properties

IUPAC Name

(1-pyrazin-2-ylpyrrolidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-7-8-2-1-5-12(8)9-6-10-3-4-11-9/h3-4,6,8,13H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZSMOJZUOCQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CN=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.